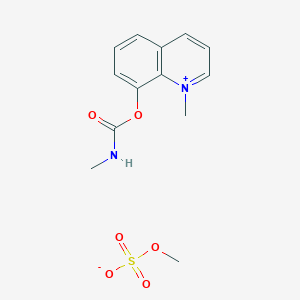![molecular formula C13H17N3O3 B12907212 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid CAS No. 89160-49-6](/img/structure/B12907212.png)
7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid typically involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a hypoxia inhibitor, which could be useful in cancer research.
Medicine: Explored for its anticancer properties, particularly in targeting tumor hypoxia.
Mecanismo De Acción
The mechanism of action of 7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid involves its interaction with molecular targets such as hypoxia-inducible factor-1 (HIF-1). By inhibiting HIF-1, the compound can reduce the survival and proliferation of hypoxic tumor cells, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]thiadiazoles: These compounds also possess potent pharmacological activities, including anticancer potential.
1,3,4-Oxadiazoles: Known for their anti-inflammatory and antioxidant properties.
Uniqueness
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid is unique due to its specific structure, which allows it to effectively inhibit HIF-1 and target hypoxic tumor cells. This makes it a promising candidate for further research and development in the field of cancer therapy.
Propiedades
Número CAS |
89160-49-6 |
|---|---|
Fórmula molecular |
C13H17N3O3 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
7-(2,1,3-benzoxadiazol-4-ylamino)heptanoic acid |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)8-3-1-2-4-9-14-10-6-5-7-11-13(10)16-19-15-11/h5-7,14H,1-4,8-9H2,(H,17,18) |
Clave InChI |
QAVYIRTZHBOVNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NON=C2C(=C1)NCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)


